2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS2/c19-13-6-4-12(5-7-13)10-24-18-22-16(11-25-18)9-17(23)21-15-3-1-2-14(20)8-15/h1-8,11H,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQWXNTXYCBUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the thiazole intermediate.
Acylation to Form the Acetamide: The final step involves the acylation of the thiazole derivative with 3-fluorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s fluorinated aromatic rings and thiazole moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Based Acetamides
Key Compounds:
- N-(4-Phenoxyphenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (24) Structure: Thiazole replaced by triazinoindole; acetamide linked to phenoxyphenyl. Properties: 95% purity; higher steric bulk from the triazinoindole may reduce solubility compared to the fluorobenzyl-thiazole core in the target compound .
2-(2-Phenylthiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 851623-62-6)
*Estimated based on molecular formula C18H14F2N2OS2.
Thiadiazole Derivatives
Key Compounds:
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5e) Structure: Thiadiazole core with 4-chlorobenzylthio and isopropylphenoxy groups. Properties: Melting point 132–134°C; the thiadiazole’s electron-deficient nature may reduce bioavailability compared to thiazole derivatives .
Flufenacet (CAS 142459-58-3)
| Compound | Core Heterocycle | Fluorine Substituents | Melting Point (°C) |
|---|---|---|---|
| Target Compound | Thiazole | 2×F | Not reported |
| 5e | Thiadiazole | None | 132–134 |
| Flufenacet | Thiadiazole | 1×F | 75 |
Triazole-Containing Analogs
Key Compounds:
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (561295-12-3)
573705-89-2
Fluorinated Benzyl/Phenyl Derivatives
Key Compounds:
- (E)-2-(1-(4-Fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (52) Structure: Fluorobenzyl linked to indolinone; pKa 5.503. Properties: Fluorine enhances solubility and target affinity; quinoline moiety may contribute to intercalation .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structure : Fluorophenyl on dihydrothiadiazole.
- Properties : Structural rigidity from the dihydrothiadiazole could limit conformational flexibility vs. the thiazole-based target compound .
Biological Activity
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide is a thiazole derivative notable for its unique structural features, including a thiazole ring and a fluorobenzyl group. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of the compound's synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 373.5 g/mol. The synthesis typically involves the reaction of 4-fluorobenzyl chloride with thiazole-4-thiol in the presence of a base, followed by acylation with an appropriate acetamide derivative .
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant efficacy against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of human breast cancer cells, with IC50 values indicating moderate to significant cytotoxicity . The compound's mechanism may involve modulation of specific enzyme activities and pathways associated with cancer cell survival.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole ring and fluorobenzyl group are believed to play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can influence various biochemical pathways, potentially resulting in apoptosis or cell cycle arrest in cancer cells .
Case Studies
- In Vitro Studies : A study investigating the effects of similar thiazole derivatives on breast cancer cells demonstrated that these compounds could significantly reduce cell viability. The lead compounds exhibited IC50 values comparable to established chemotherapeutics like Olaparib, indicating their potential as new drug candidates for oncology .
- Enzymatic Activity : Binding studies revealed that this compound may inhibit specific enzymes by occupying their active sites or allosteric sites, thus affecting their catalytic functions.
Research Findings
Q & A
Q. What are the key structural features of the compound that influence its biological activity?
The compound’s bioactivity arises from its thiazole core, fluorinated benzyl thioether, and acetamide group. The thiazole ring provides a scaffold for target interactions, while the fluorinated substituents enhance lipophilicity and metabolic stability. Similar analogs (e.g., N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide) show enhanced antibacterial activity against gram-positive strains due to optimized substituent positioning .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves:
- Step 1 : Thiazole ring formation via Hantzsch thiazole synthesis.
- Step 2 : Introduction of the 4-fluorobenzyl thioether using a nucleophilic substitution reaction.
- Step 3 : Acylation with 3-fluoroaniline under basic conditions (e.g., triethylamine in dichloromethane) . Solvents like DMF or dichloromethane are critical for maintaining reaction efficiency.
Q. Which analytical techniques are critical for characterizing the compound?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substituent positions (e.g., ¹H/¹³C NMR for fluorophenyl and thiazole protons) .
- Mass Spectrometry (MS) : Validates molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is standard for pharmacological studies) .
Q. What initial biological screening assays are recommended?
Prioritize in vitro assays such as:
- Antimicrobial susceptibility testing (e.g., MIC against S. aureus or E. coli).
- Cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while maintaining purity?
- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions.
- Catalyst screening : Use Pd/C or CuI for thioether bond formation to improve regioselectivity.
- Reaction monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation .
Q. What strategies resolve contradictions in reported biological activities?
- Comparative bioassays : Test the compound alongside analogs (e.g., 3-chlorobenzyl vs. 4-fluorobenzyl derivatives) under identical conditions to isolate substituent effects.
- Standardized protocols : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
Q. How does computational modeling predict target interactions?
- Molecular docking : Simulate binding to enzymes like DHFR (dihydrofolate reductase) using AutoDock Vina. The fluorophenyl group may engage in hydrophobic interactions, while the thiazole nitrogen forms hydrogen bonds .
- MD simulations : Assess stability of ligand-target complexes over 100 ns to identify critical binding residues.
Q. What are the implications of fluorinated substituents on pharmacokinetics?
- Lipophilicity : Fluorine increases logP, enhancing membrane permeability (measured via PAMPA assays).
- Metabolic stability : Fluorine reduces oxidative metabolism in cytochrome P450 enzymes, prolonging half-life (validate via liver microsome assays) .
Q. How does the thioether linkage influence chemical stability?
- Oxidation risk : Thioethers can oxidize to sulfoxides/sulfones under acidic conditions. Stability studies (e.g., 72-hour exposure to pH 1–9 buffers) are recommended.
- Stabilizers : Add antioxidants (e.g., BHT) during synthesis or storage .
Q. What methods validate target engagement in cellular models?
- Surface Plasmon Resonance (SPR) : Measure binding affinity to purified targets (e.g., kinases).
- Cellular thermal shift assays (CETSA) : Confirm target engagement by observing protein stability shifts post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
